

Gas chromatography-mass spectrometry (GC-MS) for Chlorpyrifos oxon analysis

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Compound of Interest

Compound Name: *Chlorpyrifos oxon*

Cat. No.: *B129026*

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Application Note: High-Sensitivity GC-MS Analysis of Chlorpyrifos Oxon

Abstract

This application note presents a detailed protocol for the sensitive and selective determination of **Chlorpyrifos oxon**, the primary toxic metabolite of the organophosphate insecticide Chlorpyrifos, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are tailored for researchers, scientists, and drug development professionals, covering sample preparation from various matrices including biological fluids and environmental samples, as well as optimized instrumental analysis parameters. The protocol emphasizes the use of Negative Chemical Ionization (NCI) for enhanced sensitivity and the use of stable isotope-labeled internal standards to ensure accuracy, especially considering the potential for analyte degradation during analysis.

Introduction

Chlorpyrifos is a widely used insecticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase. In vivo, Chlorpyrifos is metabolically activated to **Chlorpyrifos oxon**, a more potent inhibitor of this critical enzyme. Consequently, the accurate quantification of **Chlorpyrifos oxon** is paramount in toxicological studies, pharmacokinetic assessments, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of **Chlorpyrifos oxon**. This application note provides a

comprehensive guide to the GC-MS analysis of **Chlorpyrifos oxon**, including detailed experimental protocols and data presentation.

Experimental Protocols

Sample Preparation

a) Biological Matrix (Blood)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This protocol is adapted from methodologies for the simultaneous extraction of Chlorpyrifos and **Chlorpyrifos oxon** from whole blood.

- **Sample Deactivation:** To a 0.5 mL aliquot of heparinized whole blood in a glass vial, add 175 µL of an acidic saturated salt solution and vortex thoroughly. This step is crucial to deactivate enzymes that can rapidly hydrolyze the oxon metabolite.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Internal Standard Spiking:** Add 10 µL of an acetonitrile solution containing the stable isotope-labeled internal standard for **Chlorpyrifos oxon** (e.g., oxon- $^{13}\text{C}_2$ - ^{15}N).
- **Liquid-Liquid Extraction:** Add 0.25 mL of methanol followed by 1.5 mL of hexane. Vortex vigorously for 5 minutes.
- **Phase Separation:** Centrifuge the sample at approximately 1640 x g for 20 minutes to separate the organic and aqueous layers.
- **Extract Collection:** Carefully transfer the upper hexane layer to a clean tube.
- **Concentration:** Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the residue in a suitable volume of toluene (e.g., 100 µL) for GC-MS analysis.

b) Environmental Matrix (Soil)

This protocol is based on the extraction of Chlorpyrifos from soil and can be adapted for its oxon metabolite.

- **Sample Weighing:** Weigh 10 g of the soil sample into a centrifuge tube.

- Extraction Solvent Addition: Add 20 mL of a 98:1:1 (v/v/v) mixture of acetone, phosphoric acid, and water.
- Extraction: Cap the tube and sonicate for 5 minutes, then shake for a minimum of 30 minutes.
- Centrifugation: Centrifuge the sample to pellet the soil particles.
- Solvent Exchange: Transfer 10 mL of the acetone supernatant to a new tube. Add acidified water and partition the analytes into a known volume of hexane.
- Concentration and Reconstitution: Concentrate the hexane extract and reconstitute in a suitable solvent for GC-MS analysis.

c) Food Matrix (General - QuEChERS Approach)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and can be applied for **Chlorpyrifos oxon**.

- Sample Homogenization: Homogenize 10-15 g of the food sample.
- Extraction: Place the homogenized sample in a 50 mL centrifuge tube and add 15 mL of acetonitrile. Shake vigorously.
- Salting Out: Add magnesium sulfate and sodium chloride to induce liquid-liquid partitioning.
- Centrifugation: Centrifuge the sample, and collect the upper acetonitrile layer.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the extract to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate to remove interferences.
- Final Preparation: Centrifuge the sample and take an aliquot of the supernatant for direct GC-MS analysis or after concentration and solvent exchange.

GC-MS Instrumental Analysis

The following are typical instrumental conditions for the analysis of **Chlorpyrifos oxon**.

- Gas Chromatograph: Agilent 7890A or equivalent
- Mass Spectrometer: Agilent 5975C or equivalent with NCI capabilities
- GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or similar[1]
- Injection: 1 μ L, splitless mode[1]
- Injector Temperature: 210°C[1]
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute
 - Ramp 1: 20°C/min to 180°C
 - Ramp 2: 6°C/min to 210°C
 - Ramp 3: 35°C/min to 320°C[1]
- Carrier Gas: Helium
- Transfer Line Temperature: 280°C[1]
- Mass Spectrometer Parameters (NCI Mode):
 - Ionization Mode: Negative Chemical Ionization (NCI)[1][2][3][4]
 - Reagent Gas: Methane[1]
 - Source Temperature: 260°C
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor:
 - **Chlorpyrifos oxon**: m/z 297[1]
 - **Chlorpyrifos oxon** internal standard (e.g., oxon- $^{13}\text{C}_2$ - ^{15}N): m/z 302[1]

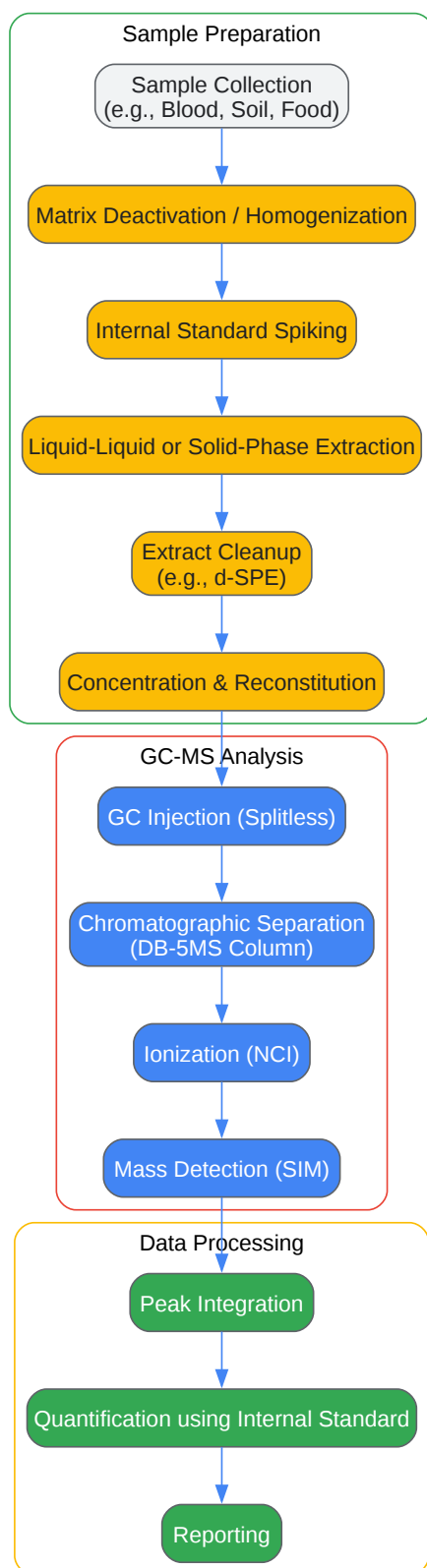
Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC-MS analysis of **Chlorpyrifos oxon**, primarily derived from the analysis of blood samples.

Parameter	Value	Matrix	Reference
Limit of Quantitation (LOQ)	1 ng/mL	Blood	[1] [3]
Linearity Range (in blood)	0.3 - 300 ng/mL	Blood	[1] [3]
Recovery	94 - 104%	Rat Blood	[1] [3]

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **Chlorpyrifos oxon**.



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Caption: Workflow for **Chlorpyrifos Oxon** Analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of **Chlorpyrifos oxon** in various matrices. The use of an appropriate sample preparation technique, coupled with NCI-GC-MS in SIM mode and the use of a stable isotope-labeled internal standard, allows for accurate and precise measurements. This methodology is well-suited for applications in toxicology, environmental science, and drug development where the determination of **Chlorpyrifos oxon** is critical.

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